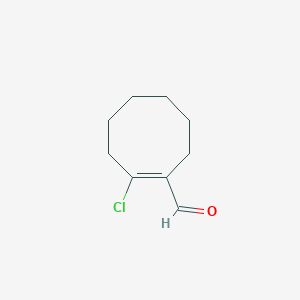
2-Chlorocyclooct-1-enecarbaldehyde
Vue d'ensemble
Description
2-Chlorocyclooct-1-enecarbaldehyde is a chemical compound that is part of the broader class of β-halo-α,β-unsaturated aldehydes. These compounds are significant in synthetic chemistry due to their utility as building blocks for various complex molecules. The presence of the α,β-unsaturated aldehyde functionality along with a halide substituent allows for a range of chemical transformations, making these compounds versatile intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-Chlorocyclooct-1-enecarbaldehyde can be approached through different strategies. For instance, the synthesis of 2-substituted indoles and indolines has been achieved starting from acyclic alpha-phosphoryloxy enecarbamates . This method involves a chemoselective cross-coupling followed by Heck-type cyclization or aryl radical cyclization, which could potentially be adapted for the synthesis of chlorinated cyclooctene derivatives.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 2-Chlorocyclooct-1-enecarbaldehyde, the general structure of β-halo-α,β-unsaturated aldehydes includes a halogen atom attached to a carbon in a double bond, which is conjugated with an aldehyde group. This conjugation is key to the reactivity of these molecules and would be an important feature of 2-Chlorocyclooct-1-enecarbaldehyde as well.
Chemical Reactions Analysis
The β-halo-α,β-unsaturated aldehyde framework is conducive to a variety of chemical reactions. For example, these compounds can undergo addition-elimination reactions and can be used in coupling reactions such as Suzuki, Heck, or Stille couplings . The halogen substituent, in particular, can be exploited for further functionalization through alkenylation, alkynylation, or arylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chlorocyclooct-1-enecarbaldehyde would be influenced by its functional groups. The α,β-unsaturated aldehyde moiety is typically reactive due to the electron-deficient nature of the carbonyl and the double bond. The chloro substituent adds to this reactivity by providing a site for nucleophilic attack. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility, but these could be inferred based on similar compounds within the same class.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Precalciferol3: Dawson et al. (1971) demonstrated the synthesis of precalciferol3 using 2-chlorocyclooct-1-enecarbaldehyde. This compound was obtained by dehydrohalogenation of ω-halogenodienes, providing a pathway to synthesize precalciferol3, which is significant in Vitamin D research (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
- Enantioselective Organocatalytic Reactions: Hong et al. (2006) reported the use of α,β-unsaturated aldehydes, including 2-chlorocyclooct-1-enecarbaldehyde, in enantioselective organocatalytic reactions. This methodology facilitated the synthesis of various biologically significant compounds, highlighting the versatility of 2-chlorocyclooct-1-enecarbaldehyde in asymmetric synthesis (Hong, Wu, Tseng, & Liao, 2006).
Molecular Structure Analysis
- Molecular Structure Studies: Schāfer, Samdal, & Hedberg (1976) conducted an electron-diffraction study of 2-chlorobenzaldehyde, a molecule similar in structure to 2-chlorocyclooct-1-enecarbaldehyde. Their study provided insights into the molecular structure, isomeric composition, and geometrical features, enhancing the understanding of similar chloroaldehydes (Schāfer, Samdal, & Hedberg, 1976).
Novel Methodologies in Organic Chemistry
- Synthesis of 2‐Mercaptobenzaldehyde and Derivatives: Niu et al. (2012) developed a novel one-pot approach for synthesizing 2-mercaptobenzaldehyde and its derivatives starting from 2-chlorocyclooct-1-enecarbaldehyde. This innovative method has broad applications in organic synthesis, particularly in the preparation of sulfur-containing compounds (Niu, Xu, Sun, & Li, 2012).
Applications in Natural Product Synthesis
- Synthesis of Tetrahydropyran-4-ones: Cossey & Funk (2004) utilized enecarbamates, derived from compounds like 2-chlorocyclooct-1-enecarbaldehyde, in the diastereoselective synthesis of tetrahydropyran-4-ones. This synthesis is crucial in the study of natural products and has potential pharmaceutical applications (Cossey & Funk, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
(1Z)-2-chlorocyclooctene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSLHNQQZVCEM-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(CC1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C(\CC1)/C=O)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



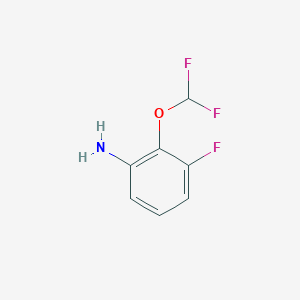

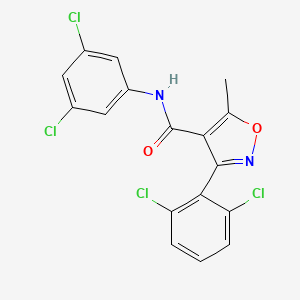
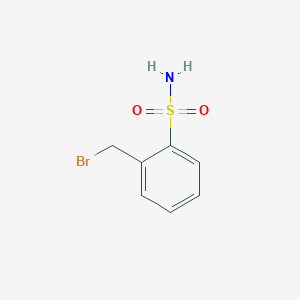

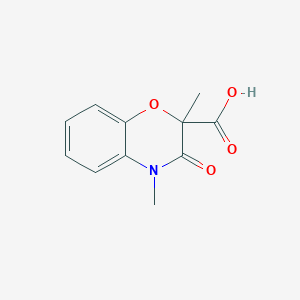
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)
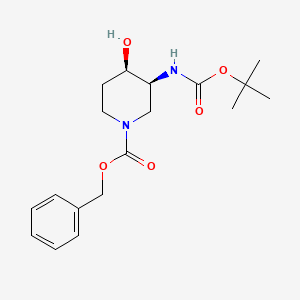

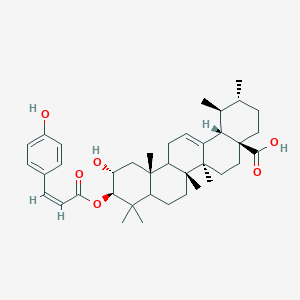
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)
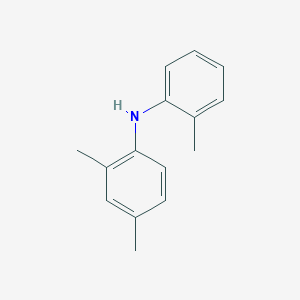
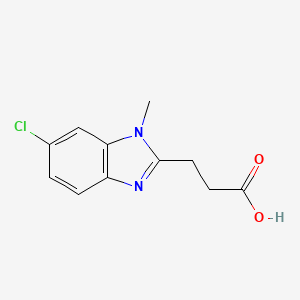
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)